An In-depth Technical Guide to the Chemical Properties of Benzyl N6-(t-Boc)-L-lysinate
An In-depth Technical Guide to the Chemical Properties of Benzyl N6-(t-Boc)-L-lysinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Benzyl (B1604629) N6-(t-Boc)-L-lysinate. This compound is a critical building block in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy, which is instrumental in the development of peptide-based therapeutics and other advanced research applications.
Core Chemical Properties
Benzyl N6-(t-Boc)-L-lysinate, in its hydrochloride salt form, is a white to off-white solid. It is a derivative of the amino acid L-lysine, where the ε-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the α-carboxyl group is protected as a benzyl ester. This dual protection scheme allows for the selective deprotection and coupling of the α-amino group during peptide chain elongation.
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C18H29ClN2O4 | |
| Molecular Weight | 372.89 g/mol | |
| CAS Number | 133170-57-7 | |
| Appearance | White to off-white solid | |
| Purity | Typically ≥97% | |
| Melting Point | Data not available for the benzyl ester. For the related compound Nα-(tert-Butoxycarbonyl)-L-lysine (Boc-Lys-OH), the melting point is approximately 205 °C (decomposition). | [1] |
| Boiling Point | Data not available | |
| Solubility | Soluble in water and organic solvents like methanol (B129727) and dimethyl sulfoxide (B87167) (DMSO). | [2] |
| Storage | Store at room temperature in a dry and cool place. |
Spectroscopic Data
¹H NMR Spectroscopy
Experimental Protocols
Benzyl N6-(t-Boc)-L-lysinate is primarily utilized in the Boc/Bzl strategy of solid-phase peptide synthesis. Below are detailed methodologies for its application.
General Workflow for Boc/Bzl Solid-Phase Peptide Synthesis (SPPS)
This workflow outlines the key steps in elongating a peptide chain on a solid support using Boc-protected amino acids like Benzyl N6-(t-Boc)-L-lysinate.
Caption: General workflow for Boc/Bzl solid-phase peptide synthesis.
Protocol 1: Boc Deprotection
This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain, preparing it for the coupling of the next amino acid.
Materials:
-
Peptide-resin with N-terminal Boc protection
-
Deprotection solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Washing solvents: DCM, Isopropanol (IPA)
Procedure:
-
Swell the peptide-resin in DCM.
-
Treat the resin with the deprotection solution (50% TFA in DCM) for approximately 30 minutes at room temperature.
-
Filter the resin and wash it thoroughly with DCM (3 times), followed by IPA (2 times), and finally with DCM (3 times) to remove residual TFA and the cleaved Boc group.
Protocol 2: Neutralization
Following the acidic deprotection step, the N-terminal amino group is protonated as a trifluoroacetate (B77799) salt. This step neutralizes the amino group to its free amine form, which is necessary for the subsequent coupling reaction.
Materials:
-
Deprotected peptide-resin
-
Neutralization solution: 10% N,N-diisopropylethylamine (DIEA) in DCM
Procedure:
-
Treat the deprotected peptide-resin with the neutralization solution for about 10 minutes.
-
Filter the resin and wash it with DCM (3 times) to remove excess base and salts.
Protocol 3: Amino Acid Coupling
In this step, Benzyl N6-(t-Boc)-L-lysinate (or another Boc-protected amino acid) is activated and coupled to the free N-terminal amine of the peptide chain on the resin.
Materials:
-
Neutralized peptide-resin
-
Benzyl N6-(t-Boc)-L-lysinate hydrochloride
-
Coupling reagents: N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt) or other suitable coupling agents.
-
Solvent: N,N-Dimethylformamide (DMF) or DCM
Procedure:
-
Dissolve Benzyl N6-(t-Boc)-L-lysinate hydrochloride and HOBt in DMF.
-
Add DCC to the solution to activate the carboxyl group of the amino acid.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Allow the coupling reaction to proceed for a sufficient time (typically 1-2 hours) to ensure complete acylation.
-
After the reaction, filter the resin and wash it thoroughly with DMF and DCM to remove unreacted reagents and byproducts.
Protocol 4: Final Cleavage and Benzyl Ester Deprotection
Once the peptide synthesis is complete, the peptide is cleaved from the resin support, and the permanent side-chain protecting groups, including the benzyl ester of the lysine (B10760008) C-terminus, are removed. This is typically achieved using a strong acid.
Materials:
-
Dried peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole)
-
Cold diethyl ether
Procedure:
-
Transfer the dried peptide-resin to a specialized HF-resistant apparatus.
-
Add a scavenger, such as anisole, to the reaction vessel to trap reactive carbocations generated during cleavage.
-
Cool the reaction vessel to between -5°C and 0°C.
-
Carefully condense anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a vacuum.
-
Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.
-
Filter and dry the crude peptide.[4]
Logical Relationships in Peptide Synthesis
The use of orthogonally protected amino acids like Benzyl N6-(t-Boc)-L-lysinate is central to the logic of solid-phase peptide synthesis. The following diagram illustrates the relationship between the protecting groups and the deprotection reagents.
Caption: Deprotection logic for Boc and Benzyl protecting groups.
Applications in Research and Drug Development
Benzyl N6-(t-Boc)-L-lysinate serves as a fundamental component in the synthesis of a wide array of peptides for various research and therapeutic purposes. The lysine residue, once deprotected, offers a versatile side chain for further modifications, such as the attachment of fluorescent labels, biotin, or drug conjugates. Its application is crucial in the synthesis of peptide-based drugs, including enzyme inhibitors, receptor agonists and antagonists, and antimicrobial peptides.[5] The ability to introduce a protected lysine at a specific position in a peptide sequence is essential for creating well-defined and functional peptide molecules for drug discovery and development.
